6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile
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Overview
Description
6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a propyl group, an oxo group, and a carbonitrile group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyanoacetamide with propyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the original substituents.
Scientific Research Applications
6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: This compound has additional functional groups that enhance its biological activity.
Uniqueness
6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5,9H,3-4H2,1-2H3 |
InChI Key |
IMFSVXDDTYEYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=O)C1C#N)C |
Origin of Product |
United States |
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